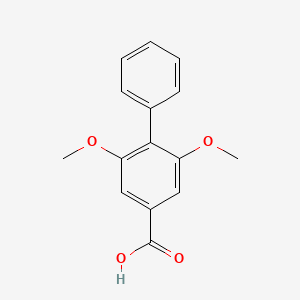

2,6-Dimethoxybiphenyl-4-carboxylic acid

Description

2,6-Dimethoxybiphenyl-4-carboxylic acid is a biphenyl derivative featuring two methoxy (-OCH₃) groups at the 2- and 6-positions of one aromatic ring and a carboxylic acid (-COOH) group at the 4-position of the adjacent ring. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the methoxy substituents and acidity from the carboxylic moiety.

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

3,5-dimethoxy-4-phenylbenzoic acid |

InChI |

InChI=1S/C15H14O4/c1-18-12-8-11(15(16)17)9-13(19-2)14(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |

InChI Key |

WZQJEWVBGVMTCC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1C2=CC=CC=C2)OC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs with variations in substituent groups, ring systems, or functional group positioning. Key comparisons include:

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : A cinnamic acid derivative with hydroxyl (-OH) groups at the 3- and 4-positions and a carboxylic acid group (Fig. 1a).

- Properties : Hydroxyl groups increase polarity and antioxidant activity compared to methoxy groups. Caffeic acid exhibits moderate water solubility and is widely used in supplements and cosmetics for its antioxidant properties .

- Applications : Used in pharmacological research, food additives, and as a precursor for bioactive molecules.

2,6-Dihydroxypyrimidine-4-carboxylic Acid

- Structure : A pyrimidine ring with hydroxyl groups at 2- and 6-positions and a carboxylic acid at position 4 (Fig. 1b).

- Properties : The heterocyclic pyrimidine ring enhances hydrogen-bonding capacity, increasing water solubility compared to biphenyl systems. Hydroxyl groups may confer higher reactivity in synthetic pathways .

- Applications : Likely used as a building block in heterocyclic chemistry or nucleotide analog synthesis.

4-Methoxybiphenyl-2-carboxylic Acid

- Structure : A positional isomer with a single methoxy group at the 4-position and carboxylic acid at the 2-position.

Comparative Data Table

Key Research Findings

Methoxy vs. Hydroxyl Groups : Methoxy substituents in 2,6-dimethoxybiphenyl-4-carboxylic acid enhance metabolic stability compared to hydroxylated analogs like caffeic acid, making it more suitable for drug candidates requiring prolonged bioavailability .

Positional Isomerism : Substitution patterns (e.g., 2,6- vs. 4-methoxy) significantly alter electronic effects and binding affinity in target interactions.

Limitations of Available Evidence

The provided sources lack direct data on 2,6-dimethoxybiphenyl-4-carboxylic acid. Structural and functional comparisons are inferred from analogs like caffeic acid () and pyrimidine derivatives (). Further experimental studies are required to validate physicochemical and pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.